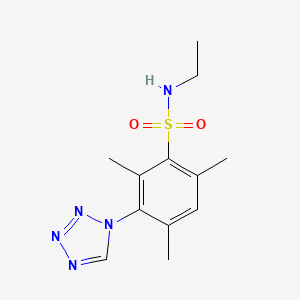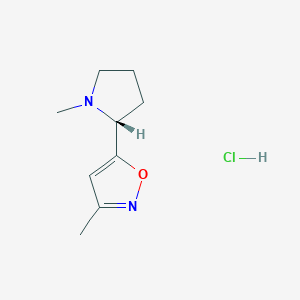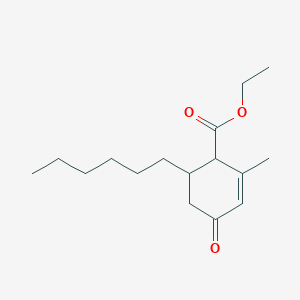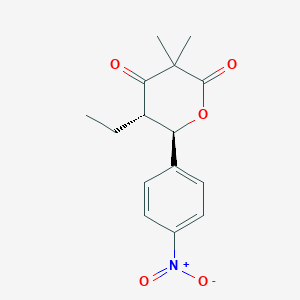
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles Tetrazoles are known for their diverse biological and chemical applications due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of an appropriate sulfonamide precursor with ethylating agents and tetrazole-forming reagents. One common method involves the use of sodium azide and triethyl orthoformate in the presence of a catalyst such as zinc chloride . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and microwave-assisted synthesis can enhance the production rate and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photochemical properties.
Wirkmechanismus
The mechanism of action of N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can form stable complexes with metal ions and participate in hydrogen bonding, enhancing its binding affinity to biological receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
- N-(3-(5-MERCAPTO-1H-TETRAZOL-1-YL)PHENYL)BENZAMIDE
Uniqueness
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity compared to other tetrazole derivatives .
Eigenschaften
CAS-Nummer |
543694-97-9 |
|---|---|
Molekularformel |
C12H17N5O2S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
N-ethyl-2,4,6-trimethyl-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-5-14-20(18,19)12-9(3)6-8(2)11(10(12)4)17-7-13-15-16-17/h6-7,14H,5H2,1-4H3 |
InChI-Schlüssel |
NCKQGWXTFUEIHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1C)N2C=NN=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14152006.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline](/img/structure/B14152013.png)
![4,6-dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine](/img/structure/B14152018.png)
![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)

![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)


![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)

![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)

